An In-depth Technical Guide to 3,4-Dihydro-2H-pyran-5-carboxylic Acid: Synthesis, Properties, and Potential Applications
An In-depth Technical Guide to 3,4-Dihydro-2H-pyran-5-carboxylic Acid: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3,4-dihydro-2H-pyran-5-carboxylic acid, a heterocyclic compound of growing interest in organic synthesis and medicinal chemistry. This document details its synthesis, physicochemical properties, and spectroscopic characterization. Furthermore, it explores the potential biological activities and applications in drug development based on the known reactivity of its functional groups and the bioactivity of structurally related dihydropyran derivatives.
Introduction
3,4-Dihydro-2H-pyran-5-carboxylic acid is a cyclic organic compound featuring a dihydropyran ring functionalized with a carboxylic acid group at the 5-position.[1] This arrangement, specifically an α,β-unsaturated carboxylic acid within a heterocyclic system, imparts unique electronic and chemical properties, making it a versatile building block for the synthesis of more complex molecules.[1] The dihydropyran motif is present in a variety of natural products and biologically active compounds, suggesting the potential of its derivatives in pharmaceutical and agrochemical applications.[1][2] This guide aims to consolidate the current knowledge on 3,4-dihydro-2H-pyran-5-carboxylic acid to facilitate further research and development.
Physicochemical and Spectroscopic Properties
3,4-Dihydro-2H-pyran-5-carboxylic acid is commercially available as a solid, typically with a purity of 97% or higher.[3][4] A summary of its known and predicted physical and chemical properties is presented in Table 1.
Table 1: Physicochemical Properties of 3,4-Dihydro-2H-pyran-5-carboxylic Acid
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₈O₃ | [3][5] |
| Molecular Weight | 128.13 g/mol | [5] |
| Appearance | Solid | [4][5] |
| Purity | ≥97% | [3][4] |
| CAS Number | 40915-37-5 | [3] |
| Estimated pKa | 4.2 - 4.8 | [1] |
| Predicted XlogP | 0.4 | [6] |
The spectroscopic data for 3,4-dihydro-2H-pyran-5-carboxylic acid are consistent with its chemical structure. The key expected spectral features are outlined in Table 2.
Table 2: Spectroscopic Data for 3,4-Dihydro-2H-pyran-5-carboxylic Acid
| Technique | Expected Features |
| ¹H NMR | Signals corresponding to the vinyl proton, the methylene groups of the dihydropyran ring, and the acidic proton of the carboxylic acid. |
| ¹³C NMR | Resonances for the carbonyl carbon, the olefinic carbons, and the saturated carbons of the ring. |
| IR Spectroscopy | Characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, and the C=C stretch of the alkene. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns. |
Synthesis of 3,4-Dihydro-2H-pyran-5-carboxylic Acid
Caption: Proposed synthesis workflow for 3,4-dihydro-2H-pyran-5-carboxylic acid.
Detailed Experimental Protocol (Proposed)
Step 1: Synthesis of Methyl 6-chloro-2-oxohexanoate (Haloketone Intermediate)
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In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve methyl acetoacetate in a suitable alcoholic solvent (e.g., methanol, ethanol).[7]
-
Add a base, such as sodium methoxide, to the solution to generate the enolate of methyl acetoacetate.
-
Slowly add 1-bromo-3-chloropropane to the reaction mixture.[7]
-
Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).[7]
-
After completion, cool the reaction mixture, remove the solvent under reduced pressure, and partition the residue between water and an organic solvent (e.g., diethyl ether).
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate to yield the crude haloketone intermediate.[7]
Step 2: Cyclization to Methyl 3,4-dihydro-2H-pyran-5-carboxylate
-
Dissolve the crude haloketone intermediate in an appropriate solvent.
-
Treat the solution with a base, such as sodium methoxide, to effect O-alkylation and subsequent cyclization.[7]
-
Stir the reaction at room temperature or with gentle heating until the reaction is complete as indicated by TLC.
-
Neutralize the reaction mixture and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by fractional distillation or column chromatography to obtain pure methyl 3,4-dihydro-2H-pyran-5-carboxylate.[7]
Step 3: Hydrolysis to 3,4-Dihydro-2H-pyran-5-carboxylic Acid
-
Dissolve the purified methyl 3,4-dihydro-2H-pyran-5-carboxylate in a mixture of water and a co-solvent like methanol or tetrahydrofuran.
-
Add a stoichiometric amount of a base (e.g., sodium hydroxide or lithium hydroxide) or a catalytic amount of a strong acid (e.g., hydrochloric acid or sulfuric acid).
-
Heat the mixture to reflux and monitor the disappearance of the starting ester by TLC.
-
Upon completion, cool the reaction mixture and, if basic hydrolysis was performed, acidify with a mineral acid to precipitate the carboxylic acid.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield 3,4-dihydro-2H-pyran-5-carboxylic acid.
Reactivity and Chemical Properties
The reactivity of 3,4-dihydro-2H-pyran-5-carboxylic acid is primarily dictated by the carboxylic acid functionality and the electron-deficient double bond.
Caption: Key reactions of 3,4-dihydro-2H-pyran-5-carboxylic acid.
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Acidity: As an α,β-unsaturated carboxylic acid, it is a weak acid with an estimated pKa in the range of 4.2-4.8.[1]
-
Esterification and Amide Formation: The carboxylic acid group can readily undergo standard esterification and amidation reactions.
-
Reactions at the Double Bond: The conjugated system makes the β-carbon susceptible to nucleophilic attack (Michael addition).
Potential Biological Activity and Applications in Drug Development
While specific biological data for 3,4-dihydro-2H-pyran-5-carboxylic acid is limited, the dihydropyran scaffold is a recognized pharmacophore. Derivatives of dihydropyrans have demonstrated a range of biological activities, suggesting potential avenues for the application of this core structure in drug discovery.
-
Anticancer Activity: Related dihydropyran-containing compounds have shown cytotoxic effects against various cancer cell lines.[8] The mechanism of action is often associated with the induction of apoptosis and cell cycle arrest.[8]
-
Antimicrobial Activity: Several dihydropyran derivatives have been investigated for their ability to inhibit the growth of various bacterial and fungal strains.[1][8]
-
Receptor Modulation: Derivatives of the closely related 3,4-dihydro-2H-pyran-2-carboxaldehyde have exhibited potent activity as receptor agonists, indicating the potential for this scaffold in modulating specific biological targets.[8][9]
The carboxylic acid moiety of 3,4-dihydro-2H-pyran-5-carboxylic acid provides a handle for the synthesis of a library of derivatives that can be screened for various biological activities.
Caption: Logical workflow for the use of the title compound in drug discovery.
Conclusion
3,4-Dihydro-2H-pyran-5-carboxylic acid is a versatile heterocyclic compound with significant potential as a building block in organic synthesis and medicinal chemistry. Its straightforward, albeit not yet fully optimized, synthesis and the reactivity of its functional groups make it an attractive starting material for the creation of diverse molecular architectures. While its own biological profile is yet to be extensively studied, the documented activities of related dihydropyran derivatives provide a strong rationale for its exploration in drug discovery programs targeting cancer, infectious diseases, and other therapeutic areas. This technical guide provides a foundational understanding of this compound to encourage and support further research into its properties and applications.
References
- 1. researchgate.net [researchgate.net]
- 2. 3,4-Dihydro-2H-pyran | 110-87-2 [chemicalbook.com]
- 3. calpaclab.com [calpaclab.com]
- 4. 3,4-Dihydro-2H-pyran-5-carboxylic acid | CymitQuimica [cymitquimica.com]
- 5. 3,4-Dihydro-2H-pyran-5-carboxylic acid | Sigma-Aldrich [sigmaaldrich.com]
- 6. PubChemLite - 3,4-dihydro-2h-pyran-5-carboxylic acid (C6H8O3) [pubchemlite.lcsb.uni.lu]
- 7. CN102781927A - Process for the preparation of methyl-methyl-3, 4-dihydro-2h-pyran-5-carboxylate - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis of (R)-3,4-dihydro-2H-pyran-2-carboxaldehyde: application to the synthesis of potent adenosine A2A and A3 receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
